8-Chinolincarbaldehyd

Übersicht

Beschreibung

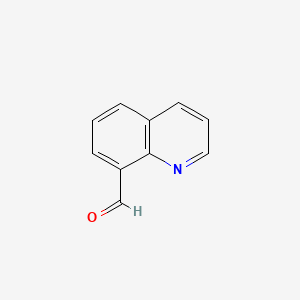

8-Quinolinecarboxaldehyde is a useful research compound. Its molecular formula is C10H7NO and its molecular weight is 157.17 g/mol. The purity is usually 95%.

The exact mass of the compound 8-Quinolinecarboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Quinolinecarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Quinolinecarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Arzneimittelentwicklung

Chinolin, das aus Benzol besteht, das mit N-heterocyclischem Pyridin verschmolzen ist, hat als Kernschablone im Arzneimittelentwurf aufgrund seines breiten Spektrums an Bioaktivität große Aufmerksamkeit erhalten . 8-Chinolincarbaldehyd, als Derivat von Chinolin, teilt diese Eigenschaften und kann bei der Entwicklung neuer Medikamente verwendet werden

Wirkmechanismus

Target of Action

Quinoline-8-carbaldehyde, also known as 8-Quinolinecarbaldehyde or 8-Quinolinecarboxaldehyde, is a versatile compound used in the field of synthetic organic chemistry Quinoline derivatives have been reported to be vital agents in the development of anticancer drugs , suggesting that quinoline-8-carbaldehyde may also target cancer cells.

Mode of Action

Quinoline derivatives have been reported to induce apoptosis in cancer cells . This suggests that quinoline-8-carbaldehyde might interact with its targets, possibly cancer cells, leading to programmed cell death or apoptosis.

Biochemical Pathways

Quinoline-8-carbaldehyde, like other quinoline derivatives, may affect various biochemical pathways. Quinoline derivatives have been reported to disrupt cell migration and act as angiogenesis inhibitors , which could be part of the affected pathways.

Pharmacokinetics

Quinoline derivatives have been used as leads in drug development , suggesting that they have favorable pharmacokinetic properties.

Result of Action

Given that quinoline derivatives have been reported to induce apoptosis in cancer cells , it can be inferred that quinoline-8-carbaldehyde might also lead to similar effects.

Action Environment

It is known that the synthesis of quinoline derivatives can be influenced by various factors, including the presence of strong acids and oxidants . This suggests that the action of quinoline-8-carbaldehyde might also be influenced by similar environmental factors.

Biochemische Analyse

Biochemical Properties

8-Quinolinecarboxaldehyde plays a significant role in biochemical reactions, particularly in the formation of coordination compounds with metals. It interacts with enzymes, proteins, and other biomolecules through its aldehyde and quinoline functional groups. For instance, 8-Quinolinecarboxaldehyde forms complexes with metal ions such as copper, which can influence the activity of metalloenzymes . These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Cellular Effects

8-Quinolinecarboxaldehyde has been shown to affect various types of cells and cellular processes. It can induce apoptosis and differentiation in cancer cell lines, such as lung carcinoma and glioma cells . The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 8-Quinolinecarboxaldehyde can delay the transition of cells during DNA replication, affecting the cell cycle .

Molecular Mechanism

The molecular mechanism of 8-Quinolinecarboxaldehyde involves its binding interactions with biomolecules. It can form coordination complexes with metal ions, which can inhibit or activate enzymes . Additionally, 8-Quinolinecarboxaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions at the molecular level are essential for understanding the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-Quinolinecarboxaldehyde can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 8-Quinolinecarboxaldehyde can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with the compound affecting cell viability and proliferation in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 8-Quinolinecarboxaldehyde vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as inducing apoptosis in cancer cells . At high doses, it can exhibit toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of 8-Quinolinecarboxaldehyde.

Metabolic Pathways

8-Quinolinecarboxaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by oxidation and reduction reactions, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s activity and its effects on cellular processes.

Transport and Distribution

The transport and distribution of 8-Quinolinecarboxaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to different cellular compartments . Its localization and accumulation can affect its biochemical activity and interactions with biomolecules.

Subcellular Localization

8-Quinolinecarboxaldehyde is localized in various subcellular compartments, including the cytoplasm and nucleus . Its subcellular localization can influence its activity and function. For example, the compound’s interaction with nuclear proteins can affect gene expression and other nuclear processes. Understanding the subcellular localization of 8-Quinolinecarboxaldehyde is essential for elucidating its biochemical effects.

Biologische Aktivität

8-Quinolinecarboxaldehyde (Q8A) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article provides a comprehensive overview of the biological activity of 8-quinolinecarboxaldehyde, highlighting its mechanisms of action, cytotoxic effects, and its derivatives' therapeutic potential.

8-Quinolinecarboxaldehyde has the molecular formula and is characterized by a quinoline ring structure with an aldehyde functional group. This structure is pivotal for its biological activity, particularly in coordinating with metal ions which enhances its pharmacological properties.

The biological activity of 8-quinolinecarboxaldehyde can be attributed to several mechanisms:

- Metal Chelation : The ability of Q8A to chelate metal ions (e.g., Cu(II), Zn(II)) enhances its cytotoxic properties. Metal complexes formed with Q8A have shown increased antiproliferative activity against various cancer cell lines due to their ability to generate reactive oxygen species (ROS) and induce apoptosis .

- Induction of Apoptosis : Studies indicate that Q8A and its metal complexes can trigger apoptotic pathways in cancer cells. For instance, a study reported that Q8A selenosemicarbazone complexes induced significant apoptosis in human cancer cell lines, leading to cell cycle arrest .

In Vitro Studies

Numerous studies have evaluated the cytotoxic effects of 8-quinolinecarboxaldehyde and its derivatives:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 8-Quinolinecarboxaldehyde | HL-60 (leukemia) | 10.5 ± 0.5 | Apoptosis induction |

| Cu(II) complex of Q8A | A375 (melanoma) | 5.2 ± 0.4 | ROS generation |

| Zn(II) complex of Q8A | HeLa (cervical cancer) | 9.1 ± 1.5 | DNA damage induction |

| Pd(II) complex with Q8A | U251 (glioma) | 7.0 ± 0.3 | Apoptotic cell death |

These results demonstrate that the cytotoxicity of Q8A is significantly enhanced when it forms complexes with transition metals, particularly copper and palladium .

In Vivo Studies

In vivo studies using athymic nude mice have shown that derivatives of 8-quinolinecarboxaldehyde exhibit promising antitumor activity. For example, the administration of Cu(II) complexes resulted in tumor size reduction, indicating effective therapeutic potential .

Case Studies

- Anticancer Activity : A study involving the synthesis of various metal complexes derived from Q8A demonstrated that these compounds exhibited significant antiproliferative activity against multiple cancer cell lines, including breast and lung cancer cells. The most effective complexes were shown to reduce cell viability in a dose-dependent manner, comparable to established chemotherapeutic agents like cisplatin .

- Mechanistic Insights : Research has elucidated that the cytotoxic effects are mediated through the generation of ROS and subsequent DNA damage, leading to apoptosis. Flow cytometry assays confirmed increased levels of apoptotic markers in treated cells, reinforcing the compound's potential as an anticancer agent .

Eigenschaften

IUPAC Name |

quinoline-8-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZQVGZERAFSPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C=O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10192001 | |

| Record name | 8-Quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38707-70-9 | |

| Record name | 8-Quinolinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038707709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10192001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinoline-8-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-QUINOLINECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XS4PNS258 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.